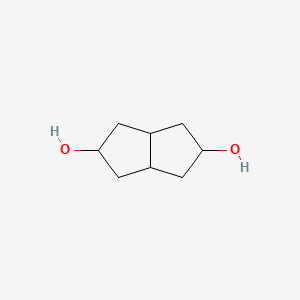

2,5-Pentalenediol, octahydro-

Description

Properties

CAS No. |

112163-72-1 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol |

InChI |

InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2 |

InChI Key |

DREIYIQPNMHCIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(CC2CC1O)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Reduction Conditions and Yields

Purification and Crystallization

Crude OPD is purified via recrystallization or column chromatography. Single-crystal X-ray diffraction confirms the endo-endo configuration, with the diol adopting a V-shaped geometry that enhances polymer chain rigidity. Recrystallization from ethyl acetate/hexane mixtures yields colorless crystals with a melting point of 168–170°C. The purity of OPD is critical for subsequent polymerization, as impurities can lower the molecular weight of polycarbonates.

Scalability and Industrial Considerations

Large-scale synthesis of OPD requires optimization of solvent systems and catalyst loadings. For example, cyclohexane/toluene mixtures (3:2 v/v) minimize side reactions during cyclization, while 1 mol% -toluenesulfonic acid (-TsOH) accelerates ketalization without degrading the product. Despite challenges in achieving high molecular weights in polymerization, OPD’s compatibility with melt polycondensation processes (e.g., using diphenyl carbonate) makes it suitable for industrial applications.

Comparative Analysis of Synthetic Routes

A comparison of OPD synthesis routes reveals trade-offs between yield, scalability, and environmental impact. The -based method offers higher yields but involves flammable gases, whereas is safer but less efficient. Recent advances focus on solvent recycling and replacing toxic DMF with greener alternatives like cyclopentyl methyl ether (CPME).

Applications in Polymer Chemistry

OPD’s primary application lies in synthesizing biobased polycarbonates (PCs) and copolyesters. For instance, copolycarbonates with 1,4-cyclohexanedimethanol (CHDM) exhibit tunable glass transition temperatures () from 74.5°C to 120°C, depending on OPD content. Mechanical properties such as Young’s modulus (482–757 MPa) and impact resistance are directly correlated with the diol’s rigid structure .

Chemical Reactions Analysis

Reaction with Dimethyl Carbonate

2,5-Pentalenediol, octahydro- undergoes a reaction with dimethyl carbonate to form octahydro-2,5-pentalenediol bis(methyl carbonate) (OPBMC). This conversion involves methylation of the hydroxyl groups, enabling further polymerization. The stereochemistry of OPBMC has been characterized using 2D NMR and single-crystal X-ray diffraction, confirming structural integrity .

Key Features :

-

Reagent : Dimethyl carbonate

-

Product : OPBMC (bis(methyl carbonate derivative)

-

Application : Precursor for polycarbonate synthesis

Polymerization with Aliphatic and Alicyclic Diols

2,5-Pentalenediol, octahydro- participates in polycondensation reactions with aliphatic diols (e.g., 1,8-octanediol, 1,10-decanediol) and alicyclic diols (e.g., 1,4-cyclohexanedimethanol, 1,2,2-trimethylcyclopentane-1,3-dimethanol). These reactions yield copolycarbonates with tunable mechanical and thermal properties.

Key Observations :

-

Semicrystalline vs. Amorphous Polymers : Copolycarbonates with aliphatic diols exhibit semicrystalline structures, while those with alicyclic diols are amorphous .

-

Thermal Stability : Fully OPD-based polycarbonates achieve a decomposition temperature (T₅%) of 276°C and a glass transition temperature (T_g) up to 80.4°C .

| Polymer Type | Key Properties | Source |

|---|---|---|

| OPD-based co-PCs | T_g up to 80.4°C, T₅% = 276°C | |

| CHDM-based co-PCs | Amorphous structure, β-relaxations observed |

Melt Polycondensation with Recycled BPA-PC Derivatives

2,5-Pentalenediol, octahydro- is combined with bis(hydroxyethyl ether) of bisphenol A (BHEEB) via melt polycondensation. This approach enhances polymer processability and compensates for OPD’s low reactivity. The resulting copolymers exhibit:

-

Molecular Weight Range : 10,100–20,000 g/mol, decreasing with higher OPD content.

-

Mechanical Behavior : A “ductile-to-brittle” transition occurs as OPD content increases due to low molecular weight and reduced entangled strand density .

Table: Influence of OPD Content on Mechanical Properties

| OPD Content | Young’s Modulus | Ductile-to-Brittle Transition |

|---|---|---|

| 0–30 mol% | 482–757 MPa | Gradual increase in brittleness |

| >30 mol% | Steady | Brittle fracture observed |

Role in Antimicrobial Polyurethanes

2,5-Pentalenediol, octahydro- has been incorporated into polyurethane (PU) films, enhancing their antimicrobial activity. Studies show reduced bacterial growth (Staphylococcus aureus and Klebsiella pneumoniae) on OPD-modified surfaces, attributed to its interaction with cellular components.

Reaction Mechanism and Structural Impact

Scientific Research Applications

Polymer Synthesis

One of the primary applications of 2,5-Pentalenediol, octahydro- is as a building block in the synthesis of high-performance polymers. Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties such as tensile strength and thermal stability.

Case Study: Bio-Based Polyurethanes

A study highlighted the synthesis of bio-based polyurethane dispersions using 2,5-Pentalenediol, octahydro- combined with castor oil. The resulting films exhibited improved mechanical performance and durability compared to traditional petroleum-based polyurethanes. The tensile strength increased with the ratio of 2,5-Pentalenediol to castor oil, while elongation at break decreased significantly .

Biomedical Applications

The compound's structural properties also lend themselves to potential biomedical applications. Its rigidity and biocompatibility make it suitable for use in drug delivery systems and tissue engineering scaffolds.

Case Study: Antimicrobial Properties

Research has explored the antimicrobial properties of polymers synthesized with 2,5-Pentalenediol. In one study, polyurethanes containing this bicyclic diol were tested against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that these polymers exhibited significant antibacterial activity, suggesting their potential use in medical devices .

Material Science Innovations

In materials science, 2,5-Pentalenediol serves as a precursor for creating novel materials with enhanced properties. Its incorporation into various composites has been shown to improve characteristics such as impact resistance and thermal degradation.

Case Study: Rigid Biobased Polycarbonates

A series of rigid biobased polycarbonates were developed using 2,5-Pentalenediol as a key component. These materials demonstrated excellent processability and mechanical performance while being derived from renewable resources . The study emphasized the sustainability aspect of using this compound in material development.

Mechanism of Action

The mechanism of action of 2,5-Pentalenediol, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to enhance the mechanical properties of polymers by increasing their tensile strength and thermal stability . Additionally, its incorporation into polymer networks can improve the impact resistance and transparency of the resulting materials .

Comparison with Similar Compounds

Key Differences :

- Ring System : 2,5-Pentalenediol has a five-membered saturated ring, whereas the binaphthalene analogs feature fused six-membered rings.

- Substituents : The binaphthalene diols contain bromine atoms absent in 2,5-pentalenediol, significantly altering reactivity and polarity.

- Functionality : Linear dibromides (e.g., 1,8-dibromooctane) lack hydroxyl groups, rendering them unsuitable for hydrogen-bonding applications.

Molecular and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Melting Point | Price (per gram) |

|---|---|---|---|---|---|

| (R)-3,3'-Dibromo-binaphthalene-diol | C₲₀H₂₀Br₂O₂ | 65355-08-0 | 444.09 | Not reported | ¥21,200 |

| 1,8-Dibromooctane | Br(CH₂)₈Br | 4549-32-0 | 291.97 | 15–16°C | Not reported |

| 2,5-Pentalenediol, octahydro-* | C₅H₁₀(OH)₂ | Not available | ~134.14 (estimated) | Not available | Not available |

* Estimated values based on structural simplicity compared to analogs.

Notes:

Biological Activity

2,5-Pentalenediol, octahydro- (CAS No. 112163-72-1), is a bicyclic compound derived from citric acid. Its unique structural characteristics lend it potential biological activity, particularly in the fields of materials science and medicinal chemistry. This article explores the biological activity of octahydro-2,5-pentalenediol (OPD), focusing on its applications, mechanisms of action, and relevant case studies.

Molecular Structure : OPD features a rigid V-shaped structure with two cis-fused carbocycles, which contributes to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | Octahydro-2,5-pentalenediol |

| CAS Number | 112163-72-1 |

Antimicrobial Properties

Recent studies have indicated that OPD exhibits significant antimicrobial activity. For example, research conducted on polyurethane films incorporating OPD demonstrated effective inhibition against both Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative) bacteria. The antibacterial activity was quantified by comparing bacterial growth on coated versus uncoated samples, revealing a marked reduction in bacterial counts on OPD-treated surfaces .

Polymeric Applications

OPD has been utilized in the synthesis of bio-based polyurethanes (PUs). These materials exhibit enhanced mechanical properties and thermal stability compared to traditional petroleum-based PUs. The incorporation of OPD into PU formulations has led to improved tensile strength and reduced elongation at break, indicating a more rigid material suitable for various applications .

The biological activity of OPD is largely attributed to its interaction with cellular components. The rigid structure allows for effective binding with enzymes and receptors involved in various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling, leading to observed antimicrobial effects and potential therapeutic applications.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of OPD-containing polyurethane films. Samples were inoculated with bacterial strains and incubated to assess growth inhibition. Results showed a significant decrease in bacterial viability on treated surfaces compared to controls, underscoring OPD's potential as an antimicrobial agent in coatings . -

Mechanical Properties of Polyurethanes :

Research focused on the mechanical performance of waterborne PUs synthesized using OPD revealed that increasing the OPD content resulted in higher tensile strength but lower elongation at break. This trade-off suggests that while OPD enhances rigidity, it may limit flexibility, which is crucial for specific applications such as textiles and coatings .

Q & A

Q. What solvent systems are optimal for stabilizing 2,5-pentalenediol, octahydro- in solution-phase studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, but may promote oxidation. For long-term storage, anhydrous THF or ethanol at –20°C under inert gas (N₂/Ar) is preferred. Avoid halogenated solvents (e.g., CHCl₃) due to potential hydrogen-bond disruption .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2,5-pentalenediol, octahydro- in catalytic applications?

- Methodological Answer : The compound’s bicyclic framework imposes steric hindrance, limiting accessibility to axial reaction sites. Computational modeling (e.g., Gaussian 16 with B3LYP/6-31G*) can predict reactive sites. Experimentally, kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Lewis acids like BF₃·Et₂O) reveal regioselectivity trends. Contradictions in reaction yields may arise from solvent polarity or trace moisture; replicate experiments under rigorously anhydrous conditions .

Q. What strategies resolve contradictions in thermodynamic stability data for 2,5-pentalenediol, octahydro- derivatives?

- Methodological Answer : Discrepancies in melting points or decomposition temperatures often stem from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) with controlled heating rates (5–10°C/min) to identify phase transitions. Cross-validate with X-ray crystallography to confirm crystal packing differences. For conflicting stability data in acidic/basic media, conduct pH-dependent degradation studies (HPLC monitoring at 210 nm) .

Q. How can researchers design experiments to probe the compound’s role in supramolecular assemblies?

- Methodological Answer : Utilize titration calorimetry (ITC) to measure binding constants with host molecules (e.g., cyclodextrins). Pair with NMR titration (D₂O/CD₃OD) to observe chemical shift perturbations. Advanced studies may employ cryo-EM or SAXS to visualize assembly morphology. Contradictions in binding affinity data require normalization to ionic strength and temperature .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving 2,5-pentalenediol, octahydro-?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ determination. Address outliers via Grubbs’ test (α=0.05) and report confidence intervals. For contradictory EC₅₀ values, verify assay conditions (e.g., cell line viability, solvent controls) and replicate with independent batches .

Safety and Compliance

Q. What safety protocols are critical when handling 2,5-pentalenediol, octahydro- in aqueous environments?

- Methodological Answer : The compound’s low LD₅₀ in preliminary studies (oral, rodent) mandates PPE (gloves, goggles) and fume hood use. Avoid aqueous workups unless explicitly required; residual water may hydrolyze the diol. Dispose of waste via neutralization (activated carbon adsorption) followed by incineration. Always cross-reference SDS updates from suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.